3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
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Overview
Description
3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a thian-4-one core, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one typically involves the condensation of 4-nitrobenzaldehyde with thian-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: This compound has shown potential as an inhibitor of deubiquitinases, enzymes involved in protein degradation. It has been studied for its antitumor activity, particularly in models of multiple myeloma .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one involves the inhibition of deubiquitinases, specifically ubiquitin-specific peptidase 14 (USP14) and ubiquitin carboxyl-terminal hydrolase L5 (UCHL5). By inhibiting these enzymes, the compound disrupts the ubiquitin-proteasome pathway, leading to the accumulation of polyubiquitinated proteins and subsequent induction of apoptosis in tumor cells .
Comparison with Similar Compounds
b-AP15: A known deubiquitinase inhibitor with a similar structure and mechanism of action.
VLX-1570: Another compound that targets deubiquitinases and exhibits antitumor activity.
Uniqueness: 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one stands out due to its specific structural features and potent inhibitory effects on deubiquitinases. Its ability to induce apoptosis in tumor cells makes it a valuable compound for cancer research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMIOWVUGBIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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